2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
Description
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3-bromophenyl group and a thioether linkage to a 2-methoxybenzyl side chain. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-methoxybenzyl group may influence solubility and pharmacokinetic properties due to its lipophilic and electron-donating characteristics .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O3S/c1-32-21-12-5-2-7-17(21)14-30-24(31)19-10-3-4-11-20(19)27-25(30)34-15-22-28-23(29-33-22)16-8-6-9-18(26)13-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTBYRDLYRFSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative that combines features of quinazolinones and oxadiazoles, both of which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Structure and Synthesis
The compound features a quinazolinone core substituted with a 3-bromophenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions including the formation of the oxadiazole ring followed by functionalization at the quinazolinone position. Such structural modifications are crucial for enhancing biological activity.
Antimicrobial Activity
Quinazolinone derivatives, including those with oxadiazole substitutions, have shown significant antimicrobial properties.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Bacteria | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| A1 | E. coli | 32 | |
| A2 | S. aureus | 16 | |
| A3 | P. aeruginosa | 64 | |
| A4 | C. albicans | 8 |
The compound's activity against both gram-positive and gram-negative bacteria has been documented. For instance, derivatives containing bromo or iodo groups have exhibited enhanced antimicrobial efficacy, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of quinazolinone derivatives is well-established. Recent studies indicate that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that compounds derived from the quinazolinone scaffold can effectively inhibit growth in cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- EGFR Inhibition : Quinazolinones are known to inhibit epidermal growth factor receptor (EGFR), which is frequently overexpressed in cancers.
- Antimicrobial Mechanisms : The presence of the oxadiazole moiety enhances the interaction with microbial membranes, leading to increased permeability and subsequent cell death.
- Cytotoxic Pathways : Compounds may induce apoptosis in cancer cells through activation of caspases or by disrupting mitochondrial function.
Case Studies
A study conducted by Kumar et al. demonstrated that a series of quinazolinone derivatives exhibited potent antimicrobial activity against various pathogens, emphasizing the role of substituents on the phenyl ring in modulating activity . Another research highlighted that certain quinazolinones showed promising results in inhibiting tumor growth in vivo models, suggesting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Antimicrobial Activity
- The target compound’s structural analogs, such as 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one, exhibit potent antibacterial activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac) with EC50 values of 22.1–47.6 μg/mL, outperforming bismerthiazol (a commercial bactericide) .
- Quinazolinone derivatives with halogenated aryl groups (e.g., 4-bromophenyl in ) show enhanced activity against Gram-negative bacteria (E. coli, Pseudomonas aeruginosa) compared to Gram-positive strains, likely due to improved membrane penetration .
Cytotoxicity
Structural-Activity Relationships (SAR)
- Halogen Substitution : Bromine at the meta or para position of the phenyl ring (e.g., 3-bromophenyl vs. 4-bromophenyl) enhances antimicrobial activity due to increased electron-withdrawing effects and steric bulk .
- Linker Flexibility : Thioether linkers (as in the target compound) improve metabolic stability compared to ester or amide linkages in analogs like those in .
- Aromatic Substitutions : 2-Methoxybenzyl groups may enhance solubility compared to 4-chlorobenzyl (logP reduction) but reduce membrane permeability .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves coupling a quinazolinone core with substituted oxadiazole and benzyl moieties. A validated method includes:
- Step 1 : Reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-methanethiol with 2-methoxybenzyl chloride under basic conditions to form the thioether linkage.
- Step 2 : Introducing the quinazolin-4(3H)-one core via nucleophilic substitution or cyclization.
- Key conditions : Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
- Purification : Ice-water quenching followed by recrystallization in aqueous acetic acid.
| Reagent | Role | Conditions |
|---|---|---|
| PEG-400 | Solvent/medium | 70–80°C, 1 hour |
| Bleaching Earth Clay (pH 12.5) | Heterogeneous catalyst | 10 wt% loading |
| TLC | Reaction monitoring | Hexane:ethyl acetate (3:1) |
Q. How is the compound characterized using spectroscopic methods?
- IR Spectroscopy : Confirms thioether (C–S, ~650–700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups.
- ¹H NMR : Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm for bromophenyl and quinazolinone).
- Methoxy group (δ 3.8 ppm, singlet).
- Methylthio linkage (δ 4.2–4.5 ppm, multiplet) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
- Catalyst screening : Replace Bleaching Earth Clay with microwave-assisted catalysis (e.g., 100 W, 10 minutes), reducing side-product formation .
- Solvent effects : Compare PEG-400 with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reaction rates.
- Temperature gradients : Use flow chemistry to maintain precise temperature control (ΔT ± 2°C), improving reproducibility .
| Optimization Parameter | Impact on Yield | Reference |
|---|---|---|
| Microwave irradiation | +15–20% yield | |
| Ionic liquid solvents | +10% reaction rate |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism in the thioether linkage.
- Solution : Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures .
- DFT calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian 09) to validate tautomeric forms .
Q. What in vitro models evaluate its antiproliferative activity?
- Cell lines : A549 (lung carcinoma) is standard, with IC₅₀ values reported at 3.46–3.44 μM for related quinazolinone derivatives .
- Assays :
-
MTT assay for viability.
-
Flow cytometry for apoptosis (Annexin V/PI staining).
Biological Activity IC₅₀ (μM) Cell Line Antiproliferative (A549) 2.96–3.46
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
